

BGG463 (CAS Number 890129-26-7): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BGG463	
Cat. No.:	B15591037	Get Quote

COMPOUND AT A GLANCE

Identifier	Value
Name	BGG463
Synonyms	K03859, NVP-BGG463
CAS Number	890129-26-7
Molecular Formula	C30H29F3N6O3
Molecular Weight	578.6 g/mol
Description	An orally active, type II protein kinase inhibitor.
Primary Targets	BCR-ABL (including T315I mutant), Cyclin- Dependent Kinase 2 (CDK2)

Introduction

BGG463 is a potent, orally bioavailable small molecule inhibitor targeting key protein kinases implicated in cancer pathogenesis. Developed as a derivative of BBT594, **BGG463** is notable for its activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[1][2] Furthermore, it is characterized as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.



This dual activity profile suggests its potential therapeutic application in CML and other malignancies driven by aberrant kinase activity and cell cycle dysregulation.

This technical guide provides a comprehensive overview of **BGG463**, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies for researchers and drug development professionals.

Mechanism of Action

BGG463 functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. By binding to this allosteric site, **BGG463** locks the kinase in a catalytically incompetent state, preventing the binding and hydrolysis of ATP and subsequent phosphorylation of downstream substrates. This mechanism is similar to that of the well-characterized TKI, Imatinib.

Quantitative Data

The inhibitory activity of **BGG463** has been quantified against several forms of the ABL kinase. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target Kinase	IC50 (μM)
BCR-ABL	0.09
c-ABL (T334I)	0.25
BCR-ABL (T315I)	0.590

Data sourced from BioCat and TargetMol product descriptions.[1][3]

While **BGG463** is also described as a type II CDK2 inhibitor, specific IC50 values for its activity against CDK2, as well as other potential off-target kinases such as EPHA2, JAK3, and RET, are not readily available in the public domain.

Experimental Protocols



Detailed experimental protocols for **BGG463** are not widely published. However, based on the available information describing its characterization, the following sections outline representative methodologies for key assays.

BCR-ABL Autophosphorylation Assay (Cellular)

This assay is designed to measure the ability of **BGG463** to inhibit the autophosphorylation of the BCR-ABL kinase within a cellular context, which is a direct indicator of its target engagement and inhibitory activity.

1. Cell Culture:

• K562 cells, a human CML cell line endogenously expressing the BCR-ABL fusion protein, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

- Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.
- A stock solution of BGG463 in DMSO is diluted to various concentrations in culture medium.
- Cells are treated with a range of **BGG463** concentrations (e.g., 0.01 μ M to 10 μ M) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

3. Cell Lysis:

- After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS),
 and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Western Blotting:

- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BCR-ABL (e.g., anti-phospho-Abl Tyr245).
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- The membrane is then stripped and re-probed with an antibody for total BCR-ABL or a loading control (e.g., β-actin or GAPDH) to normalize the data.
- 5. Data Analysis:
- The intensity of the phosphorylated BCR-ABL bands is quantified using densitometry software and normalized to the total BCR-ABL or loading control.
- The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of inhibition against the log of the BGG463 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

To evaluate the effects of **BGG463** on cell cycle progression, likely mediated by its inhibition of CDK2, flow cytometry with propidium iodide (PI) staining can be employed.

- 1. Cell Culture and Treatment:
- A suitable cancer cell line (e.g., one known to be sensitive to CDK2 inhibition) is cultured as
 described above.
- Cells are seeded and treated with various concentrations of **BGG463** or a vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
- 2. Cell Fixation:



- Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
- Fixed cells are stored at -20°C for at least 2 hours.
- 3. Staining:
- Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 μg/mL) and RNase A (e.g., 100 μg/mL) in PBS.
- The cells are incubated in the dark at room temperature for 30 minutes.
- 4. Flow Cytometry Analysis:
- The DNA content of the cells is analyzed using a flow cytometer.
- The fluorescence intensity of the PI signal is used to generate a histogram, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
- 5. Data Analysis:
- The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
- The data from BGG463-treated cells are compared to the vehicle-treated control to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M).

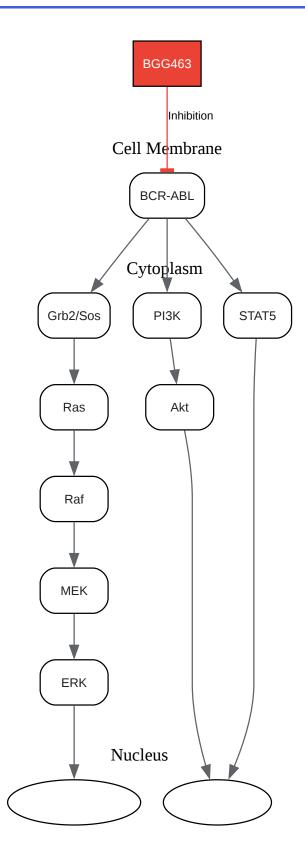
Signaling Pathways and Experimental Workflows

The inhibitory actions of **BGG463** on BCR-ABL and CDK2 impact critical signaling pathways that regulate cell proliferation, survival, and cell cycle progression.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to the malignant phenotype of CML. **BGG463**'s inhibition of BCR-ABL is expected to block these pathways.





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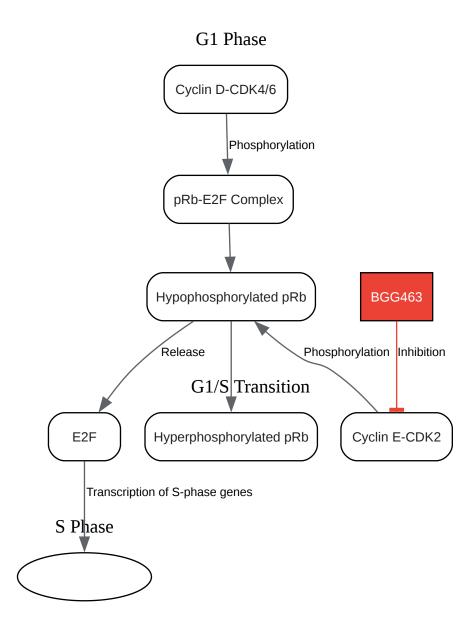


Caption: **BGG463** inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and prosurvival signaling pathways.

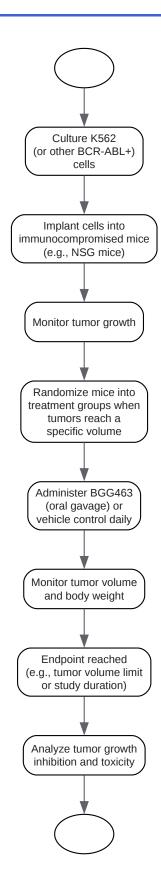
CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S-phase progression by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb).









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